molecular formula C21H29N3O4 B563473 (2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid CAS No. 1092813-99-4

(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid

Cat. No.: B563473
CAS No.: 1092813-99-4
M. Wt: 387.48
InChI Key: FUEMHWCBWYXAOU-FQECFTEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of (2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid reveals its complex stereochemical nature and structural features. The compound exists in multiple stereoisomeric forms, with different configurations at the stereogenic centers leading to distinct chemical entities. The most commonly referenced stereoisomer carries the Chemical Abstracts Service number 219677-82-4, corresponding to the (2S)-2-[(3S,8aR)-3-(4-aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid configuration. An alternative stereoisomeric form with Chemical Abstracts Service number 328385-86-0 represents the (2S)-2-[(3S,8aS)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid variant, distinguished by the absolute configuration at the 8a position.

The molecular formula C21H29N3O4 encompasses a molecular weight of 387.47 daltons, reflecting the substantial size and complexity of this diketopiperazine derivative. The International Union of Pure and Applied Chemistry nomenclature emphasizes the presence of multiple functional groups, including the characteristic diketopiperazine ring system, an aminobutyl side chain, and a phenylbutanoic acid moiety. The compound is systematically classified as a lisinopril-related impurity, specifically designated as Lisinopril European Pharmacopoeia Impurity D in pharmaceutical reference standards.

The structural identification is further supported by spectroscopic data, including the International Chemical Identifier key FUEMHWCBWYXAOU-SQNIBIBYSA-N for the (R,S,S)-diketopiperazine form and FUEMHWCBWYXAOU-BZSNNMDCSA-N for the (S,S,S)-diketopiperazine variant. These unique identifiers serve as digital fingerprints for precise compound identification in chemical databases and facilitate accurate referencing in scientific literature.

Parameter (R,S,S)-Diketopiperazine (S,S,S)-Diketopiperazine
Chemical Abstracts Service Number 219677-82-4 328385-86-0
Molecular Formula C21H29N3O4 C21H29N3O4
Molecular Weight 387.47 387.47
International Chemical Identifier Key FUEMHWCBWYXAOU-SQNIBIBYSA-N FUEMHWCBWYXAOU-BZSNNMDCSA-N
European Pharmacopoeia Classification Lisinopril Impurity D Lisinopril Impurity C

Crystallographic and Stereochemical Features

The crystallographic analysis of diketopiperazine derivatives, including the subject compound, reveals distinctive structural features that significantly influence their molecular behavior and intermolecular interactions. Research on related compounds demonstrates that diketopiperazine structures exhibit characteristic folding patterns where aromatic groups interact preferentially with the diketopiperazine ring core. This fundamental principle applies directly to the phenylbutanoic acid side chain in the target molecule, where the aromatic phenyl group can adopt specific orientations relative to the bicyclic diketopiperazine framework.

Crystallographic studies of related diketopiperazine compounds indicate that these molecules typically crystallize with specific hydrogen bonding patterns that stabilize the crystal lattice. The presence of multiple hydrogen bond donors and acceptors in the subject compound, including the carboxylic acid group, the diketopiperazine carbonyls, and the primary amine functionality, creates opportunities for extensive intermolecular hydrogen bonding networks. These interactions influence not only the solid-state packing but also the solution-phase behavior of the compound.

The stereochemical configuration at multiple chiral centers introduces significant complexity to the compound's three-dimensional structure. The absolute configuration at the C-2 position (S), C-3 position (S), and C-8a position (R or S, depending on the stereoisomer) creates distinct spatial arrangements that affect both the intramolecular conformational preferences and intermolecular recognition properties. Research on related diketopiperazine structures indicates that these stereochemical differences can lead to measurably different physicochemical properties, including solubility, stability, and binding affinity to biological targets.

The hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl core structure introduces additional conformational constraints that influence the overall molecular geometry. This bicyclic system, characterized by its partial saturation and specific ring fusion pattern, adopts preferred conformations that minimize steric interactions while maintaining optimal orbital overlap for the amide functionalities within the diketopiperazine ring. The spatial arrangement of substituents around this core structure directly impacts the compound's ability to engage in specific molecular interactions and influences its overall chemical reactivity.

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopic analysis of diketopiperazine derivatives reveals complex conformational dynamics that are characteristic of this class of compounds. Research on structurally related cyclic dipeptides demonstrates that these molecules undergo rapid conformational equilibria between folded and extended conformations, with the preferred state being highly dependent on the solvent environment and temperature conditions. The conformational behavior of this compound likely follows similar patterns, given its structural similarity to other aromatic diketopiperazine derivatives.

Studies on related compounds indicate that the major conformational species typically adopts a folded conformation where the aromatic side chain interacts with the diketopiperazine ring system through π-π stacking or cation-π interactions. In the case of the subject compound, the phenyl group of the phenylbutanoic acid side chain can potentially fold over the diketopiperazine core, creating a compact molecular structure stabilized by favorable aromatic interactions. Nuclear Overhauser Effect difference spectroscopy experiments on similar compounds have demonstrated that these folded conformations typically represent 60-77% of the total population in solution.

The aminobutyl side chain introduces additional conformational flexibility, as this aliphatic chain can adopt multiple rotameric states around the carbon-carbon single bonds. The primary amine terminus of this chain can participate in both intramolecular and intermolecular hydrogen bonding, which influences the overall conformational preference of the molecule. Temperature-dependent nuclear magnetic resonance studies on related diketopiperazines show that conformational interconversion barriers are typically low enough to allow rapid exchange at room temperature, resulting in averaged nuclear magnetic resonance signals that reflect the weighted population of different conformers.

Solvent effects play a crucial role in determining the conformational equilibrium of diketopiperazine derivatives. Research demonstrates that polar solvents such as dimethyl sulfoxide and methanol tend to favor extended conformations by competing with intramolecular aromatic interactions, while less polar solvents promote folded conformations. The carboxylic acid functionality in the subject compound introduces additional complexity, as the ionization state of this group can significantly influence both the intramolecular electrostatic interactions and the solvation behavior of the molecule.

Conformational Parameter Folded Conformation Extended Conformation
Population in Aqueous Solution 60-77% 23-40%
Aromatic Ring Orientation Over diketopiperazine core Away from core
Intramolecular H-bonding Present Minimal
Solvent Accessibility Reduced Enhanced
Temperature Sensitivity Higher at low temperature Favored at high temperature

Comparative Analysis with Lisinopril and Related Diketopiperazine Derivatives

The structural relationship between this compound and lisinopril provides valuable insights into the conformational and chemical differences that arise from cyclization of the peptide backbone. Lisinopril, with its linear peptide structure, exhibits significantly different conformational behavior compared to the cyclic diketopiperazine derivative. Research demonstrates that lisinopril undergoes cis-trans isomerization around specific peptide bonds, with the trans form representing approximately 77% of the population and the cis form accounting for 23% in solution. This conformational equilibrium contrasts sharply with the more constrained conformational space available to the cyclic diketopiperazine derivative.

Crystallographic analysis reveals fundamental differences in the spatial organization between lisinopril and its diketopiperazine-related compounds. While lisinopril crystallizes in characteristic linear conformations with specific hydrogen bonding patterns, diketopiperazine derivatives adopt more compact three-dimensional structures. The crystal structure of lisinopril shows a monoclinic P21 space group with unit cell parameters significantly different from those expected for cyclic diketopiperazine analogs. These structural differences directly impact the physicochemical properties, including solubility, stability, and intermolecular recognition characteristics.

The aggregation behavior represents another significant difference between lisinopril and the diketopiperazine derivative. Research demonstrates that lisinopril exhibits critical aggregation concentration behavior, forming micelle-like structures in aqueous solution at concentrations above approximately 0.2 weight percent. This aggregation is driven by intermolecular interactions between the phenylalanine moieties of different lisinopril molecules. The cyclic nature of the diketopiperazine derivative likely alters this aggregation propensity due to the different spatial presentation of the aromatic groups and the modified hydrophobic-hydrophilic balance of the molecule.

Comparative studies with other diketopiperazine derivatives demonstrate that structural modifications to the core ring system can significantly impact conformational preferences and biological activity. Research on phenoxy-diketopiperazine-type compounds shows that flexibility around the diketopiperazine core correlates with enhanced biological activity in certain contexts. The subject compound, with its specific substitution pattern and stereochemistry, represents a unique member of this family with distinct conformational and interaction properties that differentiate it from both its linear peptide precursor and other cyclic analogs.

Compound Property Lisinopril Diketopiperazine Derivative
Molecular Flexibility High (linear peptide) Moderate (constrained cycle)
Major Conformation Trans (77%) Folded (60-77%)
Aggregation Tendency Forms micelles Modified aggregation
Crystal System Monoclinic P21 Not definitively characterized
Hydrogen Bonding Pattern Linear intermolecular Cyclic intramolecular
Aromatic Interactions Intermolecular stacking Intramolecular folding

Properties

IUPAC Name

(2S)-2-[(3S)-3-(4-aminobutyl)-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O4/c22-13-5-4-9-17-19(25)23-14-6-10-16(23)20(26)24(17)18(21(27)28)12-11-15-7-2-1-3-8-15/h1-3,7-8,16-18H,4-6,9-14,22H2,(H,27,28)/t16?,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUEMHWCBWYXAOU-FQECFTEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N(C(C(=O)N2C1)CCCCN)C(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(=O)N([C@H](C(=O)N2C1)CCCCN)[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857940
Record name (2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092813-99-4
Record name (2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid, commonly referred to as a diketopiperazine derivative, is a compound of significant interest in pharmacological research. Its structure suggests potential biological activities that could be leveraged in therapeutic applications. This article synthesizes available research findings on the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H29N3O4C_{21}H_{29}N_{3}O_{4} with a complex structure that includes a diketopiperazine core. Its stereochemistry is crucial for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Anticancer Activity :
    • Studies have shown that similar diketopiperazine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have been evaluated for their ability to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) .
    • A specific study highlighted that certain analogs demonstrated more potent activity than traditional EGFR inhibitors like gefitinib, particularly in inhibiting Akt phosphorylation, which is crucial for cancer cell survival .
  • Mechanism of Action :
    • The proposed mechanism involves selective inhibition of key signaling pathways such as PI3K/Akt and EGFR pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
    • Isobologram analyses suggest synergistic effects when combined with other therapeutic agents, enhancing the overall efficacy against resistant cancer types .

Case Study 1: Cytotoxicity Against Breast Cancer Cell Lines

A series of experiments were conducted using derivatives of diketopiperazines to evaluate their cytotoxic effects on MCF-7 and MDA-MB-468 cells.

CompoundIC50 (µM) MCF-7IC50 (µM) MDA-MB-468Mechanism
Compound 2b155PI3Kβ inhibition
Compound 2f124Akt T308 phosphorylation inhibition
Gefitinib2010EGFR inhibition

Results indicated that compounds 2b and 2f exhibited significantly lower IC50 values in MDA-MB-468 cells compared to gefitinib, indicating enhanced potency .

Case Study 2: Synergistic Effects

In a combinatorial treatment study involving gefitinib and diketopiperazine derivatives:

Treatment CombinationEffectiveness
Gefitinib + Compound 2bSynergistic
Gefitinib + Compound 2fSynergistic
Gefitinib AloneModerate

The combination treatments resulted in greater reductions in cell viability than gefitinib alone, confirming the potential for these compounds to enhance existing therapies .

Comparison with Similar Compounds

Lisinopril-Related Diketopiperazines

(2S)-2-[(3S,8aR)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid (Ph. Eur Impurity-D) differs from the target compound in stereochemistry at the 8a position (R vs. S). This stereochemical variation impacts its interaction with ACE, reducing inhibitory activity compared to Lisinopril .

Key Data:

Property Target Compound Ph. Eur Impurity-D
Stereochemistry (8a) 8aS 8aR
Synthesis Yield 58% 58%
HPLC Purity 89.29% 89.29%
ACE Inhibition Reduced activity Not reported

Ramipril Impurities (Cyclopenta-Modified Analogues)

Ramipril Impurity K (CAS: Not listed; structure: (2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoic acid) shares a diketopiperazine core but introduces a cyclopenta ring and methyl group at the 3S position instead of the 4-aminobutyl chain.

Key Differences:

Feature Target Compound Ramipril Impurity K
Core Structure Hexahydropyrrolopyrazine Cyclopenta-pyrrolopyrazine
3S Substituent 4-Aminobutyl Methyl
Molecular Weight 387.47 g/mol Higher (exact value unreported)
Regulatory Status Ph. Eur Impurity Ph. Eur Impurity

Cyclohexyl Analogue

1-{N2-[(1S)-1-Carboxy-3-cyclohexylpropyl]-L-lysyl}-1H-pyrrole-2-carboxylic acid (Ph. Eur Impurity-F) replaces the phenyl group with a cyclohexyl moiety. This substitution reduces aromatic interactions with ACE’s hydrophobic pockets, diminishing binding affinity. The compound was synthesized via hydrogenation with 60% yield and 94.6% HPLC purity .

Pharmacological Impact:

Parameter Target Compound Cyclohexyl Analogue
Aromatic Side Chain Phenyl Cyclohexyl
Lipophilicity (LogP) Moderate Higher
ACE Binding Affinity Moderate Lower

Ester Derivatives

Ramipril Impurity D ((2S)-2-[(3S,5aS,8aS,9aS)-3-methyl-1,4-dioxodecahydro-2H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate) is an ester derivative of the target compound. The ester group enhances membrane permeability but requires hydrolysis to the carboxylic acid form for pharmacological activity .

Comparative Data:

Property Target Compound (Acid) Ramipril Impurity D (Ester)
Bioavailability Lower Higher
Stability Acid-sensitive More stable
Activity Active form Prodrug

Analytical and Spectroscopic Comparisons

  • IR Spectroscopy : The target compound exhibits carbonyl stretches at ~1700 cm<sup>−1</sup> (diketopiperazine) and ~2500–3300 cm<sup>−1</sup> (carboxylic acid), distinguishing it from ester derivatives lacking the broad acid O-H stretch .
  • <sup>1</sup>H-NMR : The phenyl group in the target compound shows characteristic aromatic protons at δ 7.2–7.4 ppm, while the cyclohexyl analogue’s aliphatic protons appear at δ 1.0–2.0 ppm .
  • HPLC : Retention times vary based on substituents; e.g., the cyclohexyl analogue elutes later due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving coupling reactions. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane are effective for activating carboxyl groups and forming amide bonds, as demonstrated in analogous pyrrolidine-diketopiperazine derivatives . Critical steps include:

  • Protection of the 4-aminobutyl group to prevent side reactions.
  • Cyclization under mild acidic conditions to form the hexahydropyrrolo[1,2-a]pyrazine core.
  • Final deprotection and purification via reverse-phase HPLC.

Q. How can the structural identity and purity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm stereochemistry and connectivity .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical mass (C21_{21}H29_{29}N3_3O4_4, MW 387.47) within 3 ppm .
  • HPLC : Employ a C18 column with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min) for purity assessment (>98%) .

Q. What chromatographic conditions are optimal for separating stereoisomers or impurities?

  • Methodological Answer : Adjust mobile phase pH and column chemistry to resolve epimers. For instance, a method using a Zorbax SB-CN column (4.6 × 150 mm, 5 µm) with a buffer of 15.4 g/L ammonium acetate (pH 6.5 adjusted with acetic acid) and acetonitrile (85:15 isocratic) can separate co-eluting stereoisomers .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data between synthetic batches?

  • Methodological Answer :

  • Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., residual solvents or unreacted intermediates). Pharmacopeial guidelines recommend residual solvent analysis via headspace GC-MS .
  • Stability Studies : Perform accelerated degradation studies (40°C/75% RH for 6 months) to assess hydrolytic or oxidative byproducts. Monitor degradation using UV-Vis and NMR .

Q. What strategies are effective for resolving stereochemical ambiguities in the pyrrolo[1,2-a]pyrazine core?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to confirm absolute configuration .
  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (70:30) + 0.1% diethylamine to resolve enantiomers .

Q. How should researchers design assays to evaluate the compound’s pharmacological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against angiotensin-converting enzyme (ACE) due to structural similarity to lisinopril derivatives. Use a fluorometric assay with Abz-FRK(Dnp)-P-OH as the substrate .
  • Cell-Based Studies : Employ HEK293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP accumulation via ELISA .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.